N-(3,4-dimethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide is an aromatic amide.
Scientific Research Applications
Anticonvulsant Applications
- Anticonvulsant Agent Development : N-aryl isoxazolecarboxamides, including derivatives of N-(3,4-dimethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, have been studied for their anticonvulsant properties. These compounds have shown considerable activity in anticonvulsant tests, particularly in the MES test. The amide bridge in these compounds contributes significantly to their anticonvulsant behavior (Lepage et al., 1992).
Luminescence Sensing Applications
- Fluorescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, closely related to this compound, have been synthesized. These frameworks exhibit sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing (Shi et al., 2015).
Antileukemic Activities
- Antileukemic Drug Synthesis : Research into furanyl and pyranyl derivatives of this compound and related compounds has been conducted for potential antileukemic activities. These derivatives have been tested for their effectiveness against leukemia (Earl & Townsend, 1979).
Pharmacokinetics and Metabolism
- Metabolic Studies : The pharmacokinetics and metabolism of N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, a compound closely related to this compound, have been studied in rats and humans. These studies focus on understanding the drug's metabolism, which is important for developing effective anticonvulsant therapies (Martin et al., 1997).
Antiprotozoal Activity
- Antiprotozoal Agent Development : Compounds including 2,5-bis(4-guanylphenyl)furans and related analogues have been synthesized and evaluated for their antiprotozoal activity. These compounds, which are related to this compound, have shown activity against Trypanosoma rhodesiense, indicating potential in treating protozoal infections (Das & Boykin, 1977).
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O3/c1-10-5-6-12(8-11(10)2)17-16(19)13-9-15(21-18-13)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,19) |
InChI Key |
VETPWJIYZLGEPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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